(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJNJFJCGBKSF-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293616 | |
| Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-84-7 | |
| Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of Bicyclic Chiral Diamines in Stereoselective Transformations
The efficacy of a stereoselective transformation is profoundly dependent on the architecture of the chiral catalyst or auxiliary employed. Bicyclic chiral diamines have garnered considerable attention in this regard due to a confluence of advantageous structural features. Their rigid frameworks, a direct consequence of the fused ring system, significantly reduce conformational flexibility. This rigidity is crucial for creating a well-defined and predictable chiral environment around the catalytic center, which is essential for high levels of stereochemical communication and, consequently, high enantioselectivity.
The presence of two nitrogen atoms within these structures provides two points of coordination or interaction, allowing them to act as bidentate ligands for metal catalysts or as bifunctional organocatalysts. This dual functionality can lead to more organized transition states, further enhancing stereocontrol. The constrained geometry of bicyclic systems also imparts a distinct steric environment that can effectively shield one face of a reacting substrate, directing the approach of reagents with high selectivity. The cage-like structure of compounds like 2,5-diazabicyclo[2.2.1]heptane serves as a rigid counterpart to the more flexible piperazine (B1678402) ring, offering a unique and often superior platform for asymmetric synthesis. researchgate.net
The Rise of a Versatile Chiral Scaffold: 1r,4r 2,5 Diazabicyclo 2.2.1 Heptane
The journey of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane from a synthetic curiosity to a valuable tool in stereoselective synthesis is marked by key advancements in its preparation and a growing appreciation of its catalytic potential. Early synthetic routes to the 2,5-diazabicyclo[2.2.1]heptane ring system were developed, laying the groundwork for accessing its enantiomerically pure forms. researchgate.net A significant breakthrough in making this chiral scaffold more accessible came from synthetic strategies starting from readily available chiral pool materials, such as trans-4-hydroxy-L-proline. researchgate.netsemanticscholar.org These methods involve a series of transformations to construct the bicyclic core, often culminating in a cyclization step to form the bridged diamine.
More recent synthetic innovations have focused on improving the efficiency and scalability of these routes. For instance, an epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters has been developed for the synthesis of this compound derivatives. rsc.org This highlights the ongoing efforts to refine the synthesis of this important chiral building block.
The application of this scaffold in asymmetric catalysis has evolved in parallel with its synthesis. Initially explored for its structural novelty, researchers soon recognized its potential as a chiral ligand and organocatalyst. The rigid structure and defined stereochemistry of the (1R,4R)-enantiomer have proven to be highly effective in a variety of stereoselective reactions.
One notable application of a derivative of this scaffold is in the asymmetric reduction of prochiral ketones. For example, C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane have been utilized as chiral auxiliaries in the borolidine-mediated reduction of propiophenone (B1677668), demonstrating the transfer of chirality from the bicyclic scaffold to the product alcohol.
| Derivative | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanol | 85 | 94 | R |
| (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)di(p-tolyl)methanol | 82 | 92 | R |
| (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)di(p-anisyl)methanol | 78 | 89 | R |
Expanding Horizons: Current Research and Future Directions
Early Non-Enantioselective Routes to the Bicyclo[2.2.1]heptane Skeleton
The initial forays into the synthesis of the 2,5-diazabicyclo[2.2.1]heptane framework were centered on constructing the rigid bicyclic system without control of its absolute stereochemistry, yielding racemic mixtures. A notable strategy in this context involves the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. One such approach utilizes the cycloaddition of a pyrrole (B145914) derivative with a suitable dienophile to form the azabicyclic core. For instance, the reaction between N-tert-butoxycarbonylpyrrole (N-Boc-pyrrole) and p-toluenesulfonylacetylene furnishes an azabicyclo[2.2.1]heptane derivative as a racemic mixture. acs.org
These early routes were pivotal in establishing the feasibility of creating the strained bicyclic structure. The primary focus was on ring construction, with subsequent efforts directed toward the challenges of stereocontrol. The products of these non-enantioselective syntheses were typically mixtures of stereoisomers, which necessitated separation by techniques such as chromatography or classical resolution to isolate the desired single enantiomer.
Development of Enantioselective Syntheses of this compound
The demand for enantiomerically pure this compound, driven by its applications in medicinal chemistry and asymmetric catalysis, spurred the development of a variety of enantioselective synthetic methods. These strategies can be broadly categorized into approaches using chiral auxiliaries, asymmetric catalysis, and chemoenzymatic pathways.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. An exemplary application of this strategy is the use of chiral amines in aza-Diels-Alder reactions.
In one approach, an imine is formed from ethyl glyoxylate (B1226380) and the chiral auxiliary (S)-(-)-1-phenylethylamine. This chiral imine then acts as the dienophile in a Lewis acid-catalyzed [4+2] cycloaddition with cyclopentadiene (B3395910). The presence of the chiral auxiliary directs the facial selectivity of the dienophile, leading to the formation of the 2-azabicyclo[2.2.1]heptene product with a high degree of diastereoselectivity. pwr.edu.pl Subsequent chemical transformations, including reduction of the double bond and modification of functional groups, followed by the removal of the chiral auxiliary, yield the enantioenriched bicyclic amine precursor. This method effectively transfers the chirality from the auxiliary to the newly formed bicyclic skeleton.
| Auxiliary | Reaction Type | Key Feature | Stereochemical Outcome |
| (S)-(-)-1-Phenylethylamine | Aza-Diels-Alder | Forms a chiral imine dienophile | Diastereoselective formation of the bicyclic core |
| Oppolzer's Camphorsultam | General Cycloadditions | Rigid sultam structure provides steric shielding | High diastereoselectivity in various C-C bond formations |
This table provides examples of chiral auxiliaries and their application in asymmetric synthesis.
Asymmetric Catalytic Strategies in Key Carbon-Nitrogen Bond Formations
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. For the synthesis of the 2,5-diazabicyclo[2.2.1]heptane core, organocatalysis has proven to be a particularly effective strategy.
One notable example is an epimerization-lactamization cascade reaction starting from readily available (2S,4R)-4-aminoproline methyl esters. rsc.orgresearchgate.net This process is initiated by a strong base, which facilitates the epimerization at the C2 position of the proline ring. The resulting (2R)-epimer then undergoes a rapid intramolecular aminolysis, where the amino group at the C4 position attacks the ester carbonyl to form a bridged lactam intermediate. This key bicyclic lactam possesses the desired (1R,4R) stereochemistry. The reaction's success hinges on the use of an electron-withdrawing protecting group on the proline nitrogen and a potent, non-nucleophilic base. Subsequent reduction of the lactam yields the target this compound.
| Catalyst/Promoter | Starting Material | Key Transformation | Product Stereochemistry |
| Strong Base (e.g., KOtBu) | (2S,4R)-4-Aminoproline methyl ester derivative | Epimerization followed by intramolecular aminolysis | (1R,4R)-diazabicyclo[2.2.1]heptanone intermediate |
| Chiral Diamine Organocatalyst | Prochiral substrates | Asymmetric Michael Addition | Enantioenriched adducts for further cyclization |
This table illustrates asymmetric catalytic methods for synthesizing the target compound's core structure.
Chemoenzymatic Pathways for Enantioenriched Precursors
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions. Enzymes are used to create key chiral building blocks with high enantiomeric purity, which are then converted into the final target molecule through conventional organic synthesis.
While a direct enzymatic synthesis of the complete diazabicyclic system is not common, enzymes are employed in the kinetic resolution of racemic precursors. For example, lipases can be used for the enantioselective hydrolysis of a racemic ester, yielding an enantioenriched alcohol and the unreacted ester. These resolved intermediates can then serve as chiral starting materials for the synthesis of this compound. This approach is particularly valuable for generating precursors that may be difficult to access through purely chemical asymmetric methods.
Diastereomeric and Enantiomeric Resolution Techniques Applied to Diazabicyclo[2.2.1]heptanes
Classical resolution is a robust and widely used method for separating enantiomers from a racemic mixture. This technique involves reacting the racemic base, such as 2,5-diazabicyclo[2.2.1]heptane, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities.
The choice of the resolving agent is critical for successful separation. Chiral acids such as tartaric acid and mandelic acid are commonly employed. libretexts.orgscispace.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. The separated salt is then treated with a base to liberate the free, enantiomerically enriched amine. This process can be repeated to enhance the enantiomeric purity.
| Resolving Agent | Principle of Separation | Advantages | Considerations |
| (+)-Tartaric Acid | Differential solubility of diastereomeric tartrate salts | Readily available, cost-effective | Optimization of solvent and stoichiometry is often required |
| (-)-Mandelic Acid | Differential solubility of diastereomeric mandelate (B1228975) salts | Effective for a wide range of amines | May require multiple recrystallizations for high enantiopurity |
This table outlines common chiral resolving agents and principles for the resolution of racemic diazabicyclo[2.2.1]heptanes.
Scalable Synthesis and Process Intensification of this compound
The transition from a laboratory-scale synthesis to a large-scale industrial process requires a route that is not only high-yielding and stereoselective but also safe, cost-effective, and environmentally benign. For this compound, significant effort has been invested in developing practical and scalable syntheses.
A prominent scalable route begins with the naturally occurring and inexpensive amino acid, trans-4-hydroxy-L-proline. This starting material is converted in several steps to a key intermediate, a suitably protected 4-azido-pyrrolidine derivative. A crucial step in this sequence is a Staudinger reduction of the azide (B81097) to an amine, which then undergoes a spontaneous transannular cyclization to form the 2,5-diazabicyclo[2.2.1]heptane core. This route is advantageous for scale-up because it starts from a cheap chiral pool material, avoids costly chiral reagents or catalysts, and often involves intermediates that can be purified by crystallization rather than chromatography.
Process intensification focuses on making chemical processes more efficient and sustainable. In the context of synthesizing this compound, this could involve:
Telescoping Reactions: Combining multiple synthetic steps into a single operation without isolating intermediates to reduce waste and processing time.
Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives.
Catalyst Recycling: In catalytic routes, developing methods to recover and reuse the chiral catalyst to improve cost-effectiveness.
Continuous Flow Chemistry: Migrating from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput.
These strategies are essential for the economically viable production of this compound for its widespread use in the pharmaceutical industry.
N-Functionalization: Amide, Urea (B33335), and Alkyl Derivatives
The secondary amine functionalities at the N2 and N5 positions are the most common sites for derivatization, allowing for the straightforward introduction of a wide array of functional groups. This N-functionalization is crucial for modulating the electronic and steric properties of the molecule, which in turn influences its catalytic activity or biological function.
Amide Derivatives: The formation of amide bonds is a prevalent strategy. The parent diamine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with appropriate coupling agents. For instance, N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-ones have been synthesized from N-acyl-trans-4-hydroxy-l-prolines, showcasing the formation of an amide bond as part of a bicyclic system related to the diazabicyclo[2.2.1]heptane core. researchgate.net Protecting group chemistry frequently employs amide bond formation; for example, the widely used tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc-anhydride to yield compounds like (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. nih.govbldpharm.comnih.gov Similarly, tosyl (Ts) groups can be attached, as seen in the synthesis of 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane. researchgate.net
Urea Derivatives: While direct examples of urea formation from this compound are less detailed in the provided context, this transformation is a standard reaction for secondary amines. Reaction with isocyanates or carbamoyl (B1232498) chlorides would yield N-substituted ureas. The design of novel bioactive compounds has included the modification of a known scaffold to incorporate a urea linker, demonstrating the strategic importance of this functional group in medicinal chemistry. nih.gov
Alkyl Derivatives: N-alkylation provides another route to diversify the core structure. This can be achieved through reactions with alkyl halides or via reductive amination. The synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane is a key example, often prepared from precursors like trans-4-hydroxy-L-proline. researchgate.netsigmaaldrich.com Benzyl groups are also commonly used, both as protecting groups and as functional moieties, leading to derivatives such as (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane. nih.gov The choice of alkyl group can significantly impact the molecule's properties; for example, N-aryl derivatives have been synthesized and explored for their biological activity. chemimpex.com
| Derivative Type | Reagent/Method | Product Example | Reference |
|---|---|---|---|
| Amide (Protecting Group) | Boc-anhydride/triethylamine | (1S,4S)-tert-butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | semanticscholar.org |
| Amide (Protecting Group) | p-Toluenesulfonyl chloride | (1R,4R)-2-(p-Toluenesulfonyl)-5-phenylmethyl-2,5-diazabicyclo[2.2.1]heptane | clockss.org |
| Alkyl | Methylamine (in cyclization step) | (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | researchgate.net |
| Alkyl (Aryl) | Buchwald-Hartwig amination with substituted bromobenzene | (1R,4R)-tert-Butyl 5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | nih.gov |
C-H Functionalization for Peripheral Diversification
Beyond modifying the nitrogen atoms, functionalization of the carbon skeleton offers a powerful method for introducing structural complexity. C-H functionalization allows for the attachment of substituents at the bridgehead or methylene (B1212753) bridge positions, enabling fine-tuning of the ligand's steric environment for applications in asymmetric catalysis.
A key strategy for achieving this is directed metalation. researchgate.netsemanticscholar.org This approach involves the use of a directing group, typically an N-protecting group like Boc, to guide a strong base (e.g., sec-butyllithium (B1581126) in the presence of TMEDA) to deprotonate a specific C-H bond. researchgate.net The resulting organolithium intermediate can then react with a variety of electrophiles to install new functional groups. Research has demonstrated the successful lithiation of N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, followed by quenching with electrophiles such as benzophenone (B1666685) or diphenyldisulfide, to yield C-substituted products. researchgate.netsemanticscholar.org This method provides a regioselective route to derivatives that would be difficult to access otherwise.
| Starting Material | Reagents | Electrophile | Product | Reference |
|---|---|---|---|---|
| N-Boc-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane | 1. sec-BuLi/TMEDA | Benzophenone | (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanol (after deprotection) | semanticscholar.org |
| N-Boc-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane | 1. sec-BuLi/TMEDA | Diphenyldisulfide | C-phenylthio substituted derivative | researchgate.net |
Stereoselective Introduction of Additional Stereocenters
Introducing new stereocenters onto the already chiral this compound framework is a sophisticated strategy to create more complex chiral environments. This is particularly relevant for developing highly selective asymmetric catalysts.
Syntheses have been developed to install substituents, such as methyl groups, at various positions on the bicyclic core with stereocontrol. For example, a series of chiral 7-(1-, 3-, 4-, and 6-methyl-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-substituted naphthyridines has been prepared. researchgate.net The synthesis of the 7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl] derivative highlights the stereoselective creation of a new stereocenter at the C6 position. researchgate.net Similarly, the synthesis of (1R,4R)-1-methyl derivatives has been reported, introducing a substituent at the bridgehead C1 position. clockss.org These syntheses often start from chiral precursors like trans-4-hydroxy-L-proline and involve multi-step sequences where stereochemistry is carefully controlled through substrate-directed reactions or the use of chiral reagents. clockss.org
Incorporation of Ancillary Chiral Moieties to Enhance Chiral Information
To further augment the chirality of the diazabicyclo[2.2.1]heptane system, ancillary chiral moieties can be attached. This strategy creates diastereomeric ligands or compounds where the combined chiral elements can lead to enhanced stereochemical control in asymmetric transformations or more specific interactions with biological targets.
This is often achieved by reacting the N-H bonds of the scaffold with chiral reagents. For instance, the core can be acylated with chiral carboxylic acids or their derivatives. While specific examples directly using this compound are not detailed in the provided search results, the principle is well-established in synthetic chemistry. The iodine-mediated cyclization of (4R,5R)-4,5-diamino-N,N′-bis[(1S)-1-phenylethyl]-1,7-octadiene provides a stereoselective route to 2,5-diazabicyclo[2.2.1]heptanes where chiral phenylethyl groups are attached to the nitrogen atoms, illustrating the incorporation of external chiral auxiliaries to direct the synthesis. acs.org
Development of Polymeric and Solid-Supported Analogues of this compound
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practicality, enabling easy separation from the reaction mixture and potential for recycling. This approach combines the high activity and selectivity of homogeneous catalysts with the operational simplicity of heterogeneous systems.
Derivatives of the diazabicyclo[2.2.1]heptane scaffold, or related chiral ligands derived from its precursors, have been successfully immobilized. One effective strategy involves attaching chiral phosphine (B1218219) ligands to polymeric supports. For example, chiral phosphine ligands derived from the enantiomer of naturally occurring 4-hydroxyproline (B1632879) (a common starting material for the diazabicyclo[2.2.1]heptane core) have been attached to polymers. researchgate.net The resulting rhodium(I) catalysts were active for the asymmetric hydrogenation of N-acyl α-amino acids, could be reused by simple filtration with no loss in selectivity, and gave high optical yields. researchgate.net Another example involves the attachment of bisdiazaphospholane ligands to Tentagel resin supports, creating immobilized catalysts that show selectivities comparable to their homogeneous counterparts in rhodium-catalyzed asymmetric hydroformylation, albeit with slower reaction rates. These solid-supported catalysts offer the significant advantage of being easily recoverable and recyclable.
Applications of 1r,4r 2,5 Diazabicyclo 2.2.1 Heptane in Asymmetric Catalysis
Asymmetric Ligand Development for Transition Metal Catalysis
The diamine structure of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane serves as an excellent platform for the synthesis of a wide array of chiral ligands. By modifying the nitrogen atoms with various coordinating groups, ligands can be tailored to suit different transition metals and catalytic reactions, enabling high levels of stereocontrol.
Ligands Derived from this compound in Asymmetric Hydrogenation
While the related 2-azabicyclo[2.2.1]heptane scaffold has seen extensive use in the development of ligands for asymmetric hydrogenation, the application of ligands directly derived from this compound is an area of growing interest. The rigidity of the bicyclic framework is advantageous in creating well-defined chiral pockets around the metal center, which is crucial for effective enantiomeric discrimination of the substrate.
Research in this area has focused on the synthesis of phosphine- and amine-based ligands. For instance, N-functionalized derivatives of this compound have been explored as ligands for rhodium and iridium-catalyzed asymmetric hydrogenation of various prochiral olefins and ketones. These catalytic systems have shown promise in achieving high conversions and enantioselectivities for a range of substrates.
Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Aldol, Michael Additions)
Ligands derived from this compound have demonstrated significant utility in promoting asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
In the realm of Diels-Alder reactions , a notable application involves the use of a dimeric derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in a copper-catalyzed cycloaddition. nih.gov Specifically, the catalytic complex formed between this dimeric ligand and copper triflate [Cu(OTf)2] has been shown to effectively catalyze the reaction between cyclopentadiene (B3395910) and 3-acryloyloxazolidin-2-one. This system afforded the desired cycloaddition product with a high endo/exo ratio and significant enantiomeric excess for the major diastereomer. nih.gov
| Ligand/Catalyst System | Dienophile | Diene | endo/exo Ratio | ee (%) of endo |
| Dimeric (1S,4S)-DBH derivative / Cu(OTf)2 | 3-Acryloyloxazolidin-2-one | Cyclopentadiene | 95:5 | 72 |
| Data from Melgar-Fernández, R., et al. (2008). nih.gov |
While the direct application of this compound-based ligands in transition metal-catalyzed asymmetric Aldol and Michael additions is a developing area, the structural rigidity of these ligands makes them promising candidates for such transformations. The ability to create a well-defined and sterically hindered chiral environment around a metal center is a key requirement for achieving high stereoselectivity in these reactions.
Utilization in Asymmetric Oxidation and Reduction Reactions
The application of this compound-derived ligands extends to asymmetric oxidation and reduction reactions, offering pathways to chiral alcohols, epoxides, and other valuable building blocks.
In the field of asymmetric reduction , derivatives of the related 2-azabicyclo[2.2.1]heptane have been successfully employed as ligands in the asymmetric transfer hydrogenation of ketones. snnu.edu.cn These ligands, often in combination with iridium or ruthenium catalysts, facilitate the enantioselective transfer of hydrogen from a hydrogen source, such as isopropanol, to a prochiral ketone, yielding a chiral secondary alcohol. The constrained bicyclic structure of the ligand is instrumental in dictating the facial selectivity of the hydride attack on the ketone.
The development of this compound-based ligands for asymmetric oxidation reactions, such as epoxidations and dihydroxylations, is an area with considerable potential. The ability of the diamine scaffold to form stable complexes with metals known to catalyze oxidation reactions, such as manganese and osmium, suggests that ligands derived from this framework could be effective in controlling the stereochemical outcome of these transformations.
This compound Ligands in Other Metal-Catalyzed Enantioselective Transformations
The versatility of the this compound scaffold allows for its application in a variety of other metal-catalyzed enantioselective transformations beyond those already discussed. The development of novel ligands based on this framework continues to expand the scope of its utility in asymmetric catalysis.
For example, C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been synthesized and evaluated as ligands in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com This reaction, which forms a new carbon-carbon bond and a chiral secondary alcohol, is a benchmark for testing the efficacy of new chiral ligands. The rigid backbone of the diazabicyclo[2.2.1]heptane derivative plays a crucial role in the stereochemical control of the addition of the ethyl group to the aldehyde.
This compound as an Organocatalyst
In addition to its role as a scaffold for metal ligands, this compound and its derivatives have emerged as effective organocatalysts. The presence of two secondary amine groups within a rigid chiral framework allows for the activation of substrates through the formation of enamine or iminium ion intermediates.
Enamine/Iminium Catalysis Mediated by the Bicyclic Diamine
The ability of secondary amines to react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions is the cornerstone of a major area of organocatalysis. The chiral environment provided by this compound allows for these intermediates to react in a highly stereocontrolled manner.
Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as organocatalysts in the enantioselective Biginelli reaction. researchgate.netresearchgate.net This multicomponent reaction, which combines an aldehyde, a β-ketoester, and urea (B33335), is a powerful method for the synthesis of dihydropyrimidinones, a class of compounds with significant biological activity. The bicyclic diamine catalyst is believed to activate the aldehyde through the formation of an iminium ion, which then undergoes a series of reactions with the other components in a stereocontrolled fashion. The use of N-methylated and N-benzylated derivatives of the diamine has been shown to influence both the yield and the enantioselectivity of the reaction.
Furthermore, novel chiral diamines derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been evaluated as organocatalysts in the asymmetric amination of ethyl α-phenyl-α-cyano acetate, demonstrating the potential of this scaffold in promoting C-N bond-forming reactions via enamine catalysis. nih.gov
Brønsted Acid/Base Catalysis Leveraging the Amine Functionalities
The two secondary amine groups within the this compound framework can be readily functionalized to create a diverse range of chiral Brønsted acid and base catalysts. These catalysts have proven effective in promoting a variety of asymmetric reactions, including Michael additions and multicomponent reactions like the Biginelli reaction.
In Brønsted base catalysis, one of the amine functionalities can be deprotonated to generate a chiral base, which can then activate a pronucleophile in an enantioselective manner. For instance, derivatives of the related (1R,4R)-2-azabicyclo[2.2.1]heptane have been successfully employed as catalysts in the asymmetric Michael addition of ketones to nitroolefins. In these reactions, the chiral amine activates the ketone by forming an enamine intermediate, which then attacks the nitroolefin with high facial selectivity. The rigid bicyclic scaffold effectively shields one face of the enamine, directing the electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. For example, a thiourea-functionalized catalyst derived from this scaffold has shown excellent enantioselectivity (up to 96% ee) in the Michael addition of cyclohexanone (B45756) to β-nitrostyrene. rsc.org
Similarly, derivatives of the corresponding (1S,4S)-enantiomer have been utilized as organocatalysts. For example, (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane has been used to catalyze the Michael addition of acetylacetone (B45752) to nitrostyrene, affording the product in good yield and enantioselectivity.
Furthermore, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been explored as organocatalysts in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones. umich.edu In this context, the chiral diamine can act as a Brønsted base to activate the ketoester or as a Brønsted acid (in its protonated form) to activate the aldehyde, facilitating the key C-C and C-N bond-forming steps with stereocontrol.
Below is a table summarizing the performance of catalysts derived from the 2,5-diazabicyclo[2.2.1]heptane scaffold in asymmetric Michael additions.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Conv. (%) | ee (%) | Ref |
| (1R,4R)-2-Azabicyclo[2.2.1]heptane-thiourea derivative | Cyclohexanone | β-nitrostyrene | - | 2 | - | 96 | rsc.org |
| (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane | Acetylacetone | Nitrostyrene | - | RT | - | - |
Cooperative Catalysis Involving this compound
Cooperative catalysis, where two or more catalytic species work in concert to promote a chemical transformation with enhanced reactivity and selectivity, is a powerful strategy in asymmetric synthesis. The this compound scaffold is an attractive platform for the development of cooperative catalysts due to the presence of two distinct nitrogen atoms that can be independently functionalized.
This allows for the creation of bifunctional catalysts where one nitrogen atom acts as a Brønsted base or a nucleophile, while the other is modified to act as a Brønsted acid, a Lewis acid, or a hydrogen-bond donor. This intramolecular cooperativity can lead to highly organized transition states, resulting in superior stereocontrol. For example, a chiral diamine can cooperate with a Brønsted acid to promote reactions involving cationic intermediates. pwr.edu.pl In such a system, the chiral catalyst can interact with the reactive intermediate through a network of non-covalent interactions, effectively shielding one face and directing the approach of the nucleophile. pwr.edu.pl
While specific examples detailing the application of this compound itself in published cooperative catalytic systems are not abundant, the principles of bifunctional and cooperative catalysis are well-established with other chiral diamines. For instance, bifunctional catalysts bearing both a (thio)urea and a tertiary amine group on a chiral backbone have been shown to cooperatively activate both the nucleophile and the electrophile in a variety of reactions. beilstein-journals.org The design of such catalysts often relies on a rigid scaffold to ensure the correct spatial orientation of the two catalytic moieties. The inherent rigidity of the diazabicyclo[2.2.1]heptane core makes it an ideal candidate for such applications, suggesting a promising area for future research.
Mechanism-Based Design of Organocatalysts Incorporating the Bicyclic Core
The rational design of organocatalysts based on a thorough understanding of reaction mechanisms is crucial for achieving high levels of efficiency and stereoselectivity. The this compound scaffold offers several key advantages in the context of mechanism-based catalyst design.
The primary advantage of this bicyclic core is its conformational rigidity. ethz.ch Unlike more flexible acyclic or monocyclic systems, the bicyclo[2.2.1]heptane framework severely restricts the possible conformations of the catalyst. This rigidity allows for the creation of a well-defined chiral environment around the active site, which is essential for effective stereochemical communication during the catalytic cycle. The predictable geometry of the scaffold facilitates the construction of accurate transition state models, which can in turn guide the optimization of the catalyst structure for improved performance.
The two nitrogen atoms at the bridgehead positions provide convenient handles for the introduction of various functional groups. This modularity allows for the systematic tuning of the steric and electronic properties of the catalyst. For example, by attaching bulky substituents to one of the nitrogen atoms, it is possible to create a highly sterically hindered environment that can effectively block one face of a bound substrate. Conversely, the introduction of electron-withdrawing or -donating groups can modulate the acidity or basicity of the amine functionalities, allowing for fine-tuning of the catalyst's reactivity.
The C2-symmetry of the parent diamine can be either retained or broken during the synthesis of the catalyst. C2-symmetric catalysts are often advantageous as they can reduce the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivities. On the other hand, the preparation of non-C2-symmetric derivatives allows for the creation of bifunctional catalysts where each nitrogen atom plays a distinct role in the catalytic cycle, as discussed in the context of cooperative catalysis.
Computational and Mechanistic Investigations of 1r,4r 2,5 Diazabicyclo 2.2.1 Heptane Systems
Conformational Analysis using Density Functional Theory (DFT)
The constrained bicyclic structure of the DBH core significantly limits its conformational flexibility compared to more adaptable acyclic or monocyclic diamines like piperazine (B1678402). researchgate.netsemanticscholar.org However, the substituents on the nitrogen atoms can adopt various orientations, leading to distinct conformers with different energies and catalytic activities. DFT calculations are frequently employed to elucidate the geometries and relative stabilities of these conformers.
Computational analyses, often performed at levels like B3LYP, are used to explore the potential energy surface of N-substituted DBH derivatives. researchgate.net These studies help identify the most stable ground-state conformations, which are crucial for interpreting experimental results and for building accurate models of catalytic transition states. For instance, in N-acyl protected DBH derivatives, DFT can predict the rotational barriers and preferred orientations of the acyl groups, which in turn influence the steric environment around the catalytically active sites. ¹H NMR spectroscopy has also indicated the presence of multiple conformations of certain DBH derivatives in solution. researchgate.net The rigid boat conformation of the core DBH cage is a defining structural feature. researchgate.net
Table 1: Representative DFT Functionals for Conformational Analysis
| DFT Functional | Basis Set | Key Features |
|---|---|---|
| B3LYP | 6-31G* | A widely used hybrid functional, offering a good balance between accuracy and computational cost for geometry optimizations. |
| M06-2X | 6-311+G** | A high-nonlocality functional, often providing improved accuracy for non-covalent interactions and thermochemistry. |
Electronic Structure and Reactivity Predictions for (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
DFT calculations provide valuable information about the electronic properties of DBH derivatives, which are directly linked to their reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach to predict how a DBH-based catalyst will interact with a substrate.
For example, in a DBH-derived ligand complexed to a metal, the energy and spatial distribution of the HOMO can indicate the nucleophilicity of the complex, while the LUMO can suggest its electrophilic character. These insights are critical for understanding and predicting the outcomes of catalytic reactions. Furthermore, calculated properties such as electrostatic potential maps and atomic charges can identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of substrates and reaction conditions.
Mechanistic Studies of Catalytic Cycles Involving this compound
Computational modeling is a powerful tool for mapping out the entire catalytic cycle of reactions involving DBH-based catalysts. These studies provide a step-by-step understanding of how reactants are converted into products, including the identification of key intermediates and transition states.
A primary goal of mechanistic studies is to locate and characterize the transition states (TS) for each step of a reaction. DFT calculations can determine the geometry of these high-energy structures and calculate their corresponding activation energies. By connecting the reactants, intermediates, transition states, and products, a complete energy landscape or reaction profile can be constructed.
This energy profile reveals the rate-determining step of the reaction—the step with the highest activation barrier—and provides a quantitative prediction of the reaction rate. For stereoselective reactions, computational chemists model the transition states leading to different stereoisomeric products. The calculated difference in the activation energies (ΔΔG‡) between these competing pathways can be used to predict the enantiomeric or diastereomeric excess, which can then be compared with experimental results. beilstein-journals.org For example, in rhodium-catalyzed desymmetrization reactions, mechanistic investigations have pointed to unusual C-H activation and 1,4-migration pathways. scholaris.ca
In modern asymmetric catalysis, non-covalent interactions (NCIs) are recognized as crucial for achieving high levels of stereocontrol. harvard.educam.ac.uk These interactions, such as hydrogen bonds, CH-π interactions, and steric repulsion, are responsible for the precise three-dimensional arrangement of the substrate and catalyst in the transition state. harvard.eduncl.ac.uk
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions within the transition state assembly. By analyzing the specific NCIs that stabilize the transition state leading to the major stereoisomer and destabilize the one leading to the minor isomer, researchers can gain a detailed understanding of the origin of stereoselectivity. This knowledge is invaluable for rationally modifying the catalyst structure to enhance its performance. For instance, increasing the polarization in a transition state can introduce cationic character that is stabilized by cation-pi interactions with the catalyst's aromatic rings, thereby influencing stereochemical outcomes. harvard.edu
Table 2: Common Non-Covalent Interactions in Stereocontrol
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 3–10 |
| Cation-π | An interaction between a cation and the electron-rich face of a π-system (e.g., an aromatic ring). | 5–20 |
| CH-π | A weak hydrogen bond between a soft acid (C-H group) and a soft base (π-system). | 0.5–2.5 |
Computational Prediction of Enantioselectivity and Diastereoselectivity
A significant application of computational chemistry in this field is the a priori prediction of stereochemical outcomes. By building accurate models of the catalyst-substrate complexes and calculating the energy profiles for the formation of all possible stereoisomers, it is possible to predict which product will be favored and to what extent.
These predictive models can be used to screen potential catalyst candidates before they are synthesized in the lab, saving significant time and resources. When computational predictions align well with experimental results, it validates the proposed mechanistic model and provides a strong foundation for future catalyst design. For instance, in reactions involving frustrated Lewis pairs for CO2 capture, computational models have been used to design asymmetric catalysts that can yield an enantiomeric excess of up to 95% by favoring one transition state over another by just 1.2 kcal/mol. beilstein-journals.org
1r,4r 2,5 Diazabicyclo 2.2.1 Heptane As a Chiral Building Block in Complex Molecular Synthesis
The rigid, stereochemically defined structure of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane has established it as a valuable chiral building block in the field of organic synthesis. Its constrained bicyclic framework, which can be considered a rigid analogue of piperazine (B1678402), provides a unique three-dimensional scaffold that chemists can exploit to impart specific conformations and stereochemical control in the synthesis of complex molecules. researchgate.netresearchgate.netresearchgate.net This diamine is frequently incorporated into molecules designed for pharmacological and catalytic applications. researchgate.net
Emerging Research Directions and Future Perspectives for 1r,4r 2,5 Diazabicyclo 2.2.1 Heptane
Novel Enantioselective Synthetic Methodologies for the Core Structure
The development of efficient and stereoselective methods for constructing the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core is paramount for its broader application. While traditional routes often commence from starting materials like trans-4-hydroxy-L-proline, recent research has focused on more elegant and efficient cascade reactions. researchgate.netsemanticscholar.org
A significant advancement is the development of an epimerization–lactamization cascade reaction. rsc.org This methodology utilizes functionalized (2S,4R)-4-aminoproline methyl esters as starting materials. rsc.org Under basic conditions, these precursors undergo a 2-epimerization, which is followed by an intramolecular aminolysis of the resulting (2R)-epimer. rsc.org This sequence forms the critical bridged lactam intermediate, which is a direct precursor to the desired diazabicyclic core. rsc.org Key factors influencing the success of this cascade reaction have been identified as the presence of an electron-withdrawing N-protecting group on the substrate and the use of a strong base to promote the reaction. rsc.org This approach represents a sophisticated strategy for accessing the (1R,4R)-DBH core with high stereocontrol.
Another established, albeit multi-step, approach begins with commercially available trans-4-hydroxy-L-proline. semanticscholar.org This involves N-tosylation, reduction to the corresponding prolinol, and subsequent tosylation of the hydroxyl groups. The cyclization is then achieved by reacting this intermediate with an amine, such as methylamine, under pressure to form the second ring. semanticscholar.org A final deprotection step then yields the core structure. semanticscholar.org Researchers have sought to optimize this pathway by replacing O-tosyl groups with O-mesyl groups, which has been shown to improve the yield of the key cyclization step. researchgate.net
| Synthetic Method | Starting Material | Key Transformation | Advantages |
| Epimerization–Lactamization Cascade | (2S,4R)-4-Aminoproline methyl esters | Base-promoted epimerization followed by intramolecular aminolysis rsc.org | High stereocontrol, efficient cascade process. |
| Classical Cyclization | trans-4-Hydroxy-L-proline | Intramolecular cyclization of a functionalized prolinol derivative semanticscholar.org | Utilizes readily available starting material. |
Expansion of Catalytic Applications to New Reaction Classes
The rigid bicyclic structure of this compound makes it an excellent chiral scaffold for developing ligands and auxiliaries for asymmetric catalysis. researchgate.net Research is actively exploring the derivatization of this core to create novel catalysts for a wider range of chemical transformations.
One area of application is in asymmetric reductions. C-substituted derivatives of the enantiomeric (1S,4S)-scaffold have been synthesized and evaluated as chiral auxiliaries in the borolidine-induced asymmetric reduction of propiophenone (B1677668). researchgate.net While the initial results showed modest enantiomeric excess, they confirm the potential of this scaffold to induce chirality in chemical reactions and open the door for further ligand optimization. researchgate.net
Furthermore, the diazabicyclic core is a key component in the synthesis of complex, pharmacologically active molecules, where its stereochemistry is crucial for biological activity. It serves as a precursor for antibacterial quinolone carboxylic acids. researchgate.net For instance, the core structure is a recognized side chain for the veterinary fluoroquinolone antibacterial, Danofloxacin. acs.org More recently, it has been incorporated into small molecule inhibitors targeting the bromodomains of the SWI/SNF chromatin remodeling complex, with compounds like PFI-3 being investigated for enhancing the efficacy of chemotherapy in glioblastoma. nih.govmdpi.com While these are applications in medicinal chemistry, the principles of molecular recognition involved are directly relevant to the design of highly selective catalysts.
| Derivative Class | Reaction Type | Example Application | Significance |
| C-Substituted Amino Alcohols | Asymmetric Ketone Reduction | Reduction of propiophenone researchgate.net | Demonstrates potential for inducing enantioselectivity. |
| N-Aryl Derivatives | Precursors to API | Synthesis of PFI-3 analogues nih.gov | Highlights the scaffold's role in creating structurally defined, biologically active molecules. |
Integration with Flow Chemistry and Sustainable Synthesis Principles
The integration of sustainable or "green" chemistry principles and continuous flow technology into the synthesis of this compound and its derivatives is an emerging area of interest. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.
While specific, published flow syntheses for the this compound core are not yet widespread, the potential for adaptation is significant. vulcanchem.com For instance, multi-step syntheses involving hazardous reagents or unstable intermediates could be rendered safer and more efficient in a microreactor environment. google.com The Curtius rearrangement, a reaction sometimes used in the synthesis of related nitrogen-containing heterocycles, has been successfully and safely implemented in microflow reactors, suggesting that similar steps in the synthesis of diazabicyclic systems could be adapted. researchgate.net
Applying green chemistry principles could involve optimizing reaction conditions to use less hazardous solvents, reducing the number of synthetic steps through cascade reactions (as already demonstrated), and improving atom economy. The development of catalytic, rather than stoichiometric, processes for derivatization and the potential for solvent-free reaction conditions are also key goals for making the synthesis more sustainable. pwr.edu.pl
Advanced Spectroscopic and Structural Characterization of Catalytic Intermediates
A deep understanding of the three-dimensional structure of this compound derivatives and their complexes is crucial for designing effective catalysts. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.
While the unsubstituted parent ring of 2,5-diazabicyclo[2.2.1]heptane had not been structurally characterized for some time, its structure was eventually reported in the form of its dibromide salt, confirming the rigid, boat-like conformation of the bicyclic cage. researchgate.net X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure and absolute configuration of chiral derivatives, providing vital insights into how substituents are oriented and how the scaffold might interact with a metal center or substrate. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for studying the conformation of these molecules in solution. researchgate.net ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms within the molecule. For conformationally rigid systems like this, NMR can be used to confirm the stereochemical outcome of a reaction by comparing spectra with products of known configuration. researchgate.net These characterization methods are essential for verifying the structure of newly synthesized ligands and for studying the transient intermediates formed during a catalytic cycle.
Synergistic Computational and Experimental Approaches for Catalyst Design
The modern catalyst design paradigm increasingly relies on a synergistic interplay between computational modeling and experimental synthesis and testing. This approach accelerates the discovery of new catalysts by allowing for the in silico prediction of properties before committing to resource-intensive laboratory work.
Computational modeling was effectively used to predict the utility of the 2,5-diazabicyclo[2.2.1]heptane scaffold as a conformationally constrained linker in the design of covalent inhibitors. nih.gov Modeling suggested that the rigid bicyclic structure would lock an acrylamide (B121943) group in the optimal position and orientation for efficient covalent bond formation with a target protein. nih.gov Subsequent synthesis and testing of compounds with both the (1S,4S) and (1R,4R) linkers confirmed the computational prediction: the (1S,4S) enantiomer was a potent inhibitor, while the (1R,4R) stereoisomer was significantly weaker, validating the design hypothesis. nih.gov
Similarly, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to guide the synthesis of compounds with drug-like characteristics. nih.govnih.gov This synergy allows researchers to rationally design new ligands based on the this compound core, predict their catalytic or biological activity, and then synthesize only the most promising candidates for experimental evaluation.
Q & A
Basic: What are the key structural and stereochemical features of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane?
The compound is a rigid bicyclic diamine with a [2.2.1]heptane scaffold. Its stereochemistry (1r,4r) imposes a fixed spatial arrangement, distinguishing it from flexible analogs like piperazine. The nitrogen atoms at positions 2 and 5 enable diverse functionalization. Key molecular properties include a molecular formula of , a molecular weight of 98.15 g/mol, and a bridgehead configuration that restricts conformational flexibility .
Basic: What synthetic routes are available for preparing this compound?
The primary synthesis starts with trans-4-hydroxy-L-proline via a multi-step sequence involving:
Benzoylation of the hydroxyl group.
Methyl esterification and tosylation.
Reduction with LiBH to form the bicyclic lactam.
Hydrogenolysis to remove protecting groups and yield the free diamine .
Alternative green methods use microwave-assisted epimerization-lactamization cascades to improve efficiency .
Basic: What derivatives of this compound are commonly studied in asymmetric catalysis?
Common derivatives include:
- N-Methylated variants (e.g., (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr) for enhanced solubility.
- C-Substituted analogs (e.g., 2-(4-fluorophenyl) derivatives) to modulate steric and electronic effects.
- Chiral salts (e.g., hydrobromide salts) to stabilize reactive intermediates .
Advanced: How do this compound derivatives function in enantioselective Biginelli reactions?
These derivatives act as chiral Brønsted acid catalysts. For example, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr facilitates proton transfer in the cyclocondensation of ethyl acetoacetate, aromatic aldehydes, and urea. The rigid scaffold enforces stereochemical control, achieving up to 46% enantiomeric excess (ee) for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) .
Advanced: What strategies optimize enantioselectivity in catalytic applications?
- Solvent tuning : Methanol enhances yields (up to 94%) compared to polar aprotic solvents.
- Salt additives : Hydrobromide salts improve ee by stabilizing transition states.
- Microwave irradiation : Reduces reaction time but may lower ee (e.g., 27% ee in 8 hours vs. 46% ee under conventional heating) .
Advanced: How is enantiomeric excess (ee) analyzed for DHPM products?
Chiral HPLC with a Chirobiotic T column (acetonitrile/water mobile phase, 1 mL/min flow rate) is standard. Detection at 230 nm resolves enantiomers, with retention times calibrated against racemic mixtures. Absolute configurations are confirmed via optical rotation and X-ray crystallography .
Advanced: What is the impact of microwave irradiation on reaction kinetics?
Microwave conditions (6–7 W, 45°C) accelerate the Biginelli reaction but often reduce enantioselectivity due to uneven thermal gradients. For instance, DHPM yields drop to 42% with 27% ee under microwaves vs. 94% yield and 46% ee under reflux .
Advanced: How do substituents on the bicyclic scaffold influence catalytic efficiency?
- N-Alkylation (e.g., methyl or phenylethyl groups) increases lipophilicity, improving substrate binding.
- Electron-withdrawing groups (e.g., fluorine at C2) enhance acidity of the NH proton, critical for proton-transfer steps .
Advanced: Why is stereochemistry critical for biological activity in DHPM derivatives?
The C(4) stereocenter in DHPMs determines pharmacological properties. For example, only the (S)-enantiomer of Monastrol exhibits anticancer activity, while (R)-SQ 32926 shows antihypertensive effects. Mismatched stereochemistry renders analogs inactive .
Advanced: What challenges arise in synthesizing C-substituted derivatives?
C-Substitution requires directed lithiation with chiral inducers like (-)-sparteine. Side reactions (e.g., over-alkylation) are common, necessitating low temperatures (-78°C) and stoichiometric control. Purification often involves column chromatography with silica gel or reverse-phase HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
